molecular formula C11H16O2S B14844177 2-(Tert-butoxy)-3-(methylsulfanyl)phenol

2-(Tert-butoxy)-3-(methylsulfanyl)phenol

Cat. No.: B14844177
M. Wt: 212.31 g/mol
InChI Key: NAWOAWMTTCZXJC-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)-3-(methylsulfanyl)phenol is an organic compound characterized by the presence of a tert-butoxy group, a methylsulfanyl group, and a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxy)-3-(methylsulfanyl)phenol can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-3-(methylsulfanyl)benzaldehyde with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the tert-butyl group being introduced via a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)-3-(methylsulfanyl)phenol undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenol moiety can be reduced to form corresponding cyclohexanol derivatives.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

2-(Tert-butoxy)-3-(methylsulfanyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Tert-butoxy)-3-(methylsulfanyl)phenol involves its interaction with various molecular targets and pathways. The phenol moiety can participate in hydrogen bonding and π-π interactions, while the tert-butoxy and methylsulfanyl groups can influence the compound’s lipophilicity and reactivity. These interactions can modulate the compound’s biological activity and its ability to interact with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Tert-butoxy)-4-(methylsulfanyl)phenol
  • 2-(Tert-butoxy)-3-(ethylsulfanyl)phenol
  • 2-(Tert-butoxy)-3-(methylsulfinyl)phenol

Uniqueness

2-(Tert-butoxy)-3-(methylsulfanyl)phenol is unique due to the specific positioning of the tert-butoxy and methylsulfanyl groups on the phenol ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H16O2S

Molecular Weight

212.31 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]-3-methylsulfanylphenol

InChI

InChI=1S/C11H16O2S/c1-11(2,3)13-10-8(12)6-5-7-9(10)14-4/h5-7,12H,1-4H3

InChI Key

NAWOAWMTTCZXJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC=C1SC)O

Origin of Product

United States

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